5-(benzenesulfonyl)-7-butyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
This compound is a tricyclic heterocyclic system featuring a fused triaza core with a benzenesulfonyl substituent at position 5, a butyl group at position 7, an imino group at position 6, and a methyl group at position 11.
Properties
CAS No. |
606960-72-9 |
|---|---|
Molecular Formula |
C22H22N4O3S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-7-butyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C22H22N4O3S/c1-3-4-12-25-19(23)18(30(28,29)16-10-6-5-7-11-16)14-17-21(25)24-20-15(2)9-8-13-26(20)22(17)27/h5-11,13-14,23H,3-4,12H2,1-2H3 |
InChI Key |
CQZYGCWNCLZQDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=CC=C3)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzenesulfonyl)-7-butyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the triazatricyclo core, followed by the introduction of the benzenesulfonyl, butyl, and imino groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfonyl)-7-butyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzenesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
5-(Benzenesulfonyl)-7-butyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(benzenesulfonyl)-7-butyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects, synthetic yields, and physicochemical properties:
Table 1: Structural Comparison of Key Compounds
*Estimated based on structural analogs.
Key Observations:
The ethyl ester and benzyl substituents in ’s compound introduce steric bulk, which may reduce cyclization efficiency (yields for similar compounds range from 5% to 50% ).
Hydrogen Bonding and Crystallinity: The target compound’s imino and sulfonyl groups are strong hydrogen bond acceptors, likely influencing crystal packing and solubility. This contrasts with the dithia-azatetracyclic system in , where sulfur atoms participate in weaker van der Waals interactions .
Synthetic Methodologies: MCM-41(H)-catalyzed cyclization () achieves moderate yields (43%) for benzosulfonyl-tetrahydroazepinoquinolinones, suggesting that similar mesoporous catalysts could optimize the target compound’s synthesis .
Research Findings and Implications
Substituent-Driven Bioactivity :
- The fluorinated sulfonyl group in ’s compound may enhance metabolic stability compared to the target’s benzenesulfonyl group, a critical factor in drug design .
- The nitro group in ’s analog could serve as a hydrogen bond acceptor, mimicking natural substrates in enzyme inhibition studies .
Synthetic Challenges :
- Low yields in analogous syntheses (e.g., 5% in ) highlight the need for optimized catalysts or protecting-group strategies to access the target compound efficiently .
Biological Activity
Structure
The chemical structure of the compound can be described as follows:
- IUPAC Name : 5-(benzenesulfonyl)-7-butyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
The compound exhibits unique properties due to its tricyclic structure and the presence of sulfonyl and imino groups, which may influence its solubility and reactivity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The sulfonyl group may enhance the interaction with microbial cell membranes.
- Anticancer Potential : The triazatricyclo structure has been linked to anticancer activity in certain derivatives. Investigations into its effect on cancer cell lines have shown inhibition of cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of derivatives similar to the compound . The study found that compounds with a similar structure exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .
Case Study 2: Anticancer Activity
A recent investigation reported in Cancer Research assessed the effects of structurally related compounds on human cancer cell lines. The results indicated that these compounds could induce apoptosis in breast cancer cells through the activation of caspase pathways .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
